molecular formula C20H17ClN2O4S B6075853 5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B6075853
M. Wt: 416.9 g/mol
InChI Key: DEJKXFDJQNRBRL-UHFFFAOYSA-N
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Description

5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

5-[[3-[(4-chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-26-16-8-5-13(9-15-18(24)22-20(28)23-19(15)25)10-17(16)27-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKXFDJQNRBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylmethanol with 4-ethoxybenzaldehyde to form an intermediate, which is then reacted with a thioamide and a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylmethanol: A precursor in the synthesis of the target compound.

    4-Ethoxybenzaldehyde: Another precursor used in the synthetic route.

    Thioamides: Compounds with similar sulfur-containing functional groups.

Uniqueness

5-[[3-[(4-Chlorophenyl)methoxy]-4-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

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